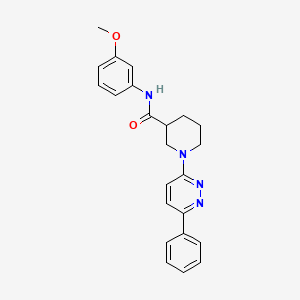
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.497 g/mol
- Purity : Typically around 95% in research applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound acts as a modulator of neurotransmitter systems, including acetylcholine and dopamine pathways, which are crucial for cognitive functions and mood regulation.
Key Mechanisms:
- Kynurenine Monooxygenase Inhibition : Research indicates that derivatives of pyridazine compounds have shown promise as inhibitors of kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases such as Huntington's disease. This inhibition leads to an increase in neuroprotective metabolites and a decrease in neurotoxic ones .
- Nicotinic Acetylcholine Receptor Modulation : The compound may also exhibit partial agonist activity at nicotinic acetylcholine receptors, which are important for cognitive enhancement and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The compound's ability to penetrate the blood-brain barrier enhances its potential as a CNS-active agent.
In Vivo Studies
Animal studies have shown that this compound can improve cognitive function and exhibit neuroprotective effects in models of neurodegeneration. For instance, in R6/2 mice models of Huntington's disease, the compound was effective in modulating kynurenine pathway metabolites, leading to improved cognitive outcomes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Huntington's Disease Model : In R6/2 mice, administration of KMO inhibitors related to this compound led to increased levels of kynurenic acid while reducing 3-hydroxykynurenine levels, suggesting a protective effect against neurodegeneration .
- Cognitive Enhancement : Compounds similar in structure have been tested for their effects on learning and memory in rodent models, showing promising results in enhancing cognitive performance .
Data Table: Summary of Biological Activity
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-11-5-10-19(15-20)24-23(28)18-9-6-14-27(16-18)22-13-12-21(25-26-22)17-7-3-2-4-8-17/h2-5,7-8,10-13,15,18H,6,9,14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVQRSOSDPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














